Cas no 1021041-79-1 (N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide)

This compound is an N-carboxamide derivative featuring a piperazine ring substituted at position 4 with a pyrimidinone moiety derived from 2-methyl-6-phenoxy-pyrimidine and at position 1 with an N-(2-fluorophenyl) group. Its key advantages likely include the potential for high metabolic stability conferred by the fluorine atom, enhanced solubility or permeability potentially derived from the piperazine structure and carboxamide functionality, and a pharmacophore framework incorporating elements common in bioactive heterocyclic scaffolds (phenoxypyrimidine fused system).
N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide structure
1021041-79-1 structure
Product Name:N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
CAS No:1021041-79-1
MF:C22H22FN5O2
MW:407.440787792206
CID:6510224
Update Time:2025-06-16

N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
    • 1-Piperazinecarboxamide, N-(2-fluorophenyl)-4-(2-methyl-6-phenoxy-4-pyrimidinyl)-
    • Inchi: 1S/C22H22FN5O2/c1-16-24-20(15-21(25-16)30-17-7-3-2-4-8-17)27-11-13-28(14-12-27)22(29)26-19-10-6-5-9-18(19)23/h2-10,15H,11-14H2,1H3,(H,26,29)
    • InChI Key: BMFLTOZOBSOBDA-UHFFFAOYSA-N
    • SMILES: N1(C(NC2=CC=CC=C2F)=O)CCN(C2C=C(OC3=CC=CC=C3)N=C(C)N=2)CC1

Experimental Properties

  • Density: 1.319±0.06 g/cm3(Predicted)
  • Boiling Point: 623.4±55.0 °C(Predicted)
  • pka: 12.86±0.70(Predicted)

N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2442-0591-2μmol
N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
1021041-79-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2442-0591-1mg
N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
1021041-79-1 90%+
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$54.0 2023-05-16
Life Chemicals
F2442-0591-2mg
N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
1021041-79-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2442-0591-3mg
N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
1021041-79-1 90%+
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$63.0 2023-05-16

N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide Related Literature

Additional information on N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

N-(2-Fluorophenyl)-4-(2-Methyl-6-Phenoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS No. 1021041-79-1): An Overview

N-(2-Fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS No. 1021041-79-1) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its CAS number 1021041-79-1, is a member of the piperazine class of compounds and has been extensively studied for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders and cancer.

The chemical structure of N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is characterized by a piperazine ring linked to a substituted pyrimidine moiety. The presence of the fluorine atom and the phenoxypyrimidine group imparts unique pharmacological properties to this compound, making it a promising candidate for drug development. Recent studies have highlighted its potential as an antagonist of specific neurotransmitter receptors, which could be beneficial in treating conditions such as schizophrenia, depression, and anxiety disorders.

In the realm of cancer research, N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide has shown promising results in preclinical studies. It has been reported to exhibit antiproliferative effects on various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the modulation of signaling pathways that are critical for cell survival and proliferation. For instance, it has been shown to inhibit the activation of the PI3K/AKT pathway, which is frequently dysregulated in many types of cancer.

One of the key advantages of N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is its favorable pharmacokinetic profile. Studies have demonstrated that it exhibits good oral bioavailability and a favorable half-life, which are crucial factors for its potential use as an orally administered therapeutic agent. Additionally, its low toxicity profile in preclinical models suggests that it may have a wide therapeutic window, reducing the risk of adverse side effects.

The development of N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide has also been supported by advances in synthetic chemistry. Researchers have developed efficient synthetic routes to produce this compound on a larger scale, which is essential for clinical trials and eventual commercialization. These synthetic methods often involve multistep reactions that can be optimized for yield and purity, ensuring that the final product meets the stringent quality standards required for pharmaceutical applications.

Recent clinical trials have further validated the therapeutic potential of N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide. Phase I trials have demonstrated its safety and tolerability in healthy volunteers and patients with advanced solid tumors. These trials have also provided valuable insights into its pharmacodynamics and pharmacokinetics, paving the way for more advanced clinical studies.

In conclusion, N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-y l)piperazine - 1 - carboxamide (CAS No. 1021041 - 79 - 1) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in both CNS disorders and cancer therapy. As ongoing studies continue to elucidate its mechanisms of action and clinical efficacy, this compound holds significant promise for improving patient outcomes in various medical conditions.

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